BenchChemオンラインストアへようこそ!

KKL-35

antimicrobial susceptibility minimum inhibitory concentration broad-spectrum antibiotics

KKL-35 is a first-in-class trans-translation inhibitor targeting helix 89 of 23S rRNA—a site distinct from conventional ribosome antibiotics, avoiding cross-resistance. With IC50 0.9 µM, it shows broad-spectrum bactericidal activity against replicating and nonreplicating Mycobacterium tuberculosis (MIC 1.6 µg/mL), addressing persister cell eradication. It is the most potent oxadiazole against Francisella tularensis (MIC 0.10 µg/mL) and remains fully active against macrolide-resistant Legionella pneumophila. As a validated chemical probe with defined target engagement, KKL-35 serves as the benchmark for screening novel trans-translation inhibitors. No analog or standard antibiotic replicates its unique mechanistic profile.

Molecular Formula C15H9ClFN3O2
Molecular Weight 317.70 g/mol
CAS No. 865285-29-6
Cat. No. B1673664
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKKL-35
CAS865285-29-6
SynonymsKKL-35;  KKL 35;  KKL35; 
Molecular FormulaC15H9ClFN3O2
Molecular Weight317.70 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)Cl)F
InChIInChI=1S/C15H9ClFN3O2/c16-11-5-1-9(2-6-11)13(21)18-15-20-19-14(22-15)10-3-7-12(17)8-4-10/h1-8H,(H,18,20,21)
InChIKeyZIICPNCCHIUJSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





KKL-35 (CAS 865285-29-6): A 1,3,4-Oxadiazole Benzamide Small Molecule Trans-Translation Inhibitor with Broad-Spectrum Antibacterial Activity


KKL-35 (CAS 865285-29-6, molecular formula C15H9ClFN3O2, molecular weight 317.70 g/mol) is a synthetic small molecule belonging to the 1,3,4-oxadiazole benzamide chemical class [1]. It was identified through a high-throughput screen of over 600,000 compounds for inhibitors of the bacterial trans-translation pathway, a ribosome-rescue mechanism essential for viability and virulence in a wide range of pathogens but absent in metazoans [2]. KKL-35 inhibits the trans-translation tagging reaction with an IC50 of 0.9 µM in vitro and demonstrates broad-spectrum antibiotic activity against multiple clinically relevant bacterial species including Mycobacterium tuberculosis, Legionella pneumophila, Bacillus anthracis, and Staphylococcus aureus [3].

Why KKL-35 Cannot Be Readily Substituted with Other Oxadiazole Analogs or Standard Antibiotics


The 1,3,4-oxadiazole benzamide scaffold is highly sensitive to subtle structural modifications, which produce marked divergence in antibacterial spectrum, potency, and mechanism of action. While compounds such as KKL-10, KKL-40, and KKL-2098 share the same core oxadiazole structure as KKL-35, their activity profiles differ substantially across bacterial species and their mechanisms of action diverge—with some analogs acting primarily on trans-translation while others show stronger activity against cellular proteases [1]. Additionally, KKL-35 targets helix 89 of the 23S rRNA at a binding pocket adjacent to the peptidyl-transferase center, a region not targeted by conventional ribosome-binding antibiotics such as macrolides, tetracyclines, or aminoglycosides, thereby avoiding cross-resistance with existing clinical drugs [2]. These structural and mechanistic distinctions mean that substituting KKL-35 with a closely related analog or a standard antibiotic will not reproduce its specific antibacterial profile or its activity against persister cells.

KKL-35 Quantitative Differentiation Evidence: Direct Comparative Data Versus Closest Analogs and In-Class Candidates


Comparative MIC Data for KKL-35 vs. KKL-40 vs. KKL-2098 Across Five Bacterial Pathogens

In a direct head-to-head comparison conducted under identical assay conditions, KKL-35 demonstrated distinct antibacterial activity relative to its closest structural analogs KKL-40 and KKL-2098. Across a panel of five bacterial strains, KKL-35 showed MIC values comparable to or lower than the comparators in four out of five species. Notably, KKL-35 exhibited the lowest MIC among the three compounds against Mycobacterium tuberculosis (MTB) Erdman strain [1].

antimicrobial susceptibility minimum inhibitory concentration broad-spectrum antibiotics oxadiazole benzamides

KKL-35 Exhibits Superior Potency Against Francisella tularensis Relative to Multiple Oxadiazole Analogs

In a cross-study comparable analysis of oxadiazole compounds tested against Francisella tularensis LVS (live vaccine strain), KKL-35 demonstrated the lowest MIC among a panel of five structurally related compounds. KKL-35 showed a MIC of 0.10 μg/mL, which is 8-fold lower than KKL-55 and 2.5-fold lower than KKL-22, indicating that the specific substitution pattern of KKL-35 confers enhanced activity against this intracellular pathogen [1].

Francisella tularensis intracellular pathogens tularemia antibiotic development

KKL-35 Demonstrates Absence of Detectable Resistance Development During Chronic Legionella pneumophila Exposure

In a direct experimental assessment of resistance development, KKL-35 exposure to Legionella pneumophila under extended and chronic conditions yielded no detectable resistant mutants. This contrasts sharply with standard-of-care macrolides against which L. pneumophila mutants can easily be obtained in vitro, and with fluoroquinolones against which resistance mutations have been documented in clinical isolates [1]. The resistance frequency for KKL-35 was below the limit of detection even after prolonged selection pressure.

antibiotic resistance Legionella pneumophila resistance frequency intracellular pathogen

KKL-35 Retains Full Activity Against Macrolide-Resistant Legionella pneumophila Mutants

In a direct comparative evaluation, KKL-35 remained equally active against Legionella pneumophila mutants that had evolved resistance to macrolides, a first-line treatment class for Legionnaires' disease. This finding demonstrates that KKL-35 does not share resistance mechanisms with macrolide antibiotics and therefore avoids cross-resistance, unlike many standard antibiotics that lose efficacy against macrolide-resistant strains [1].

macrolide resistance cross-resistance Legionella pneumophila antibiotic evasion

KKL-35 Demonstrates Bactericidal Activity Against Both Actively Growing and Nonreplicating Persister Mycobacterium tuberculosis Cells

KKL-35 exhibits a dual-activity bactericidal profile against Mycobacterium tuberculosis that is not universally shared by standard antituberculosis agents. Plating assays showed that 8.0 μg/mL KKL-35 killed >90% of MTB cells within 7 days under aerobic conditions. Critically, KKL-35 also demonstrated bactericidal activity against MTB under anoxic conditions, which models the nonreplicating persister state associated with latent tuberculosis infection [1]. Standard first-line drugs such as isoniazid are bactericidal primarily against actively replicating cells but show markedly reduced activity against nonreplicating persisters [1].

Mycobacterium tuberculosis persister cells nonreplicating bacteria bactericidal activity

KKL-35 Binds to a Unique 23S rRNA Pocket Not Targeted by Conventional Ribosome-Binding Antibiotics

Biochemical experiments and in silico molecular docking studies revealed that KKL-35 targets helix 89 of the 23S rRNA, with a predicted binding pocket adjacent to the peptidyl-transferase center. Computational solvent mapping identified this pocket as a druggable hot spot for small molecule binding [1]. This binding site is distinct from those targeted by conventional ribosome-binding antibiotics including macrolides (which bind the nascent peptide exit tunnel), tetracyclines (which bind the 30S subunit A-site), and aminoglycosides (which bind helix 44 of 16S rRNA). The novelty of this binding site explains why KKL-35 does not exhibit cross-resistance with existing ribosome-targeting drugs [1].

23S rRNA helix 89 antibiotic binding site peptidyl-transferase center

Evidence-Backed Research and Industrial Application Scenarios for KKL-35 (CAS 865285-29-6)


Antituberculosis Drug Discovery: Targeting Persister and Nonreplicating Mycobacterium tuberculosis

KKL-35 is optimally suited as a reference compound and chemical probe for antituberculosis drug discovery programs focused on eradicating persistent Mycobacterium tuberculosis infections. Its demonstrated bactericidal activity against nonreplicating MTB under anoxic conditions [1] directly addresses a critical gap in tuberculosis therapy—the elimination of persister cells that underlie latent infection and contribute to the prolonged treatment duration required for cure. With an MIC of 1.6 μg/mL against MTB Erdman strain and >90% killing at 8.0 μg/mL within 7 days [1], KKL-35 provides a benchmark for screening novel compounds targeting both replicating and nonreplicating mycobacteria. Additionally, its binding to the helix 89 druggable pocket on 23S rRNA [1] offers a structurally defined target for rational drug design and structure-activity relationship studies.

Legionella pneumophila Research: Investigating Macrolide-Resistant and Persistent Intracellular Infections

KKL-35 is a valuable tool compound for investigating Legionella pneumophila pathogenesis and for screening new anti-Legionella agents, particularly in contexts where macrolide resistance is a concern. KKL-35 inhibits L. pneumophila growth at submicromolar concentrations, remains fully active against macrolide-resistant mutants, and generates no detectable resistance even under chronic exposure [2]. It also inhibits L. pneumophila multiplication in human macrophages at multiple stages of infection [2], making it suitable for studies of intracellular bacterial persistence. For researchers studying Legionnaires' disease therapeutics, KKL-35 serves as an orthogonal chemical probe that does not exhibit cross-resistance with first-line macrolides or fluoroquinolones.

Broad-Spectrum Antibacterial Screening: Validating Trans-Translation as a Drug Target

KKL-35 functions as a validated positive control and reference inhibitor for high-throughput screening assays designed to identify novel trans-translation inhibitors. With a well-characterized IC50 of 0.9 μM in the trans-translation tagging reaction [3] and broad-spectrum activity against B. anthracis (MIC 0.3 μg/mL), M. smegmatis (MIC 0.4 μg/mL), S. flexneri (MIC 1.6 μg/mL), and E. coli ΔtolC (MIC 0.5 μg/mL) [4], KKL-35 provides a benchmark for evaluating the potency and spectrum of newly identified trans-translation inhibitors. Its established binding mechanism to helix 89 of 23S rRNA [1] also enables orthogonal validation of target engagement in cellular and biochemical assays.

Francisella tularensis Antimicrobial Development: Lead Compound Benchmarking

KKL-35 represents the most potent oxadiazole-class compound tested against Francisella tularensis LVS, with an MIC of 0.10 μg/mL [5]. This potency is 8.2-fold greater than tetracycline against the same strain [5], establishing KKL-35 as a key benchmark compound for antibacterial development programs targeting this CDC Category A bioterrorism agent. Researchers investigating novel anti-Francisella agents can use KKL-35 as a comparator to assess whether new chemical entities achieve potency thresholds that justify further development. Its favorable physicochemical properties, including low topological polar surface area and well-balanced lipophilicity [6], also make it a tractable starting point for medicinal chemistry optimization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for KKL-35

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.